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Compound of Interest

Compound Name: MM-589 Tfa

Cat. No.: B15092683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MM-589 Tfa, a potent and

cell-permeable macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI)

between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). This document

details the quantitative biochemical and cellular activity of MM-589, outlines the experimental

protocols for its evaluation, and illustrates the key signaling pathways and experimental

workflows.

Quantitative Data Summary
MM-589 is a highly potent inhibitor of the WDR5-MLL interaction, demonstrating low nanomolar

efficacy in biochemical assays and significant anti-proliferative effects in MLL-rearranged

leukemia cell lines.[1][2][3] The trifluoroacetate (Tfa) salt of MM-589 is often used to improve

solubility and stability.[2]
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Parameter Value Description Reference

WDR5 Binding Affinity

(IC50)
0.90 nM

Concentration of MM-

589 required to inhibit

50% of the binding

between WDR5 and a

fluorescently labeled

MLL peptide in a

competitive binding

assay.

[1][2][3]

WDR5 Binding Affinity

(Ki)
< 1 nM

The inhibition

constant, representing

the intrinsic binding

affinity of MM-589 to

WDR5.

[3]

MLL H3K4 HMT

Activity (IC50)
12.7 nM

Concentration of MM-

589 required to inhibit

50% of the histone H3

lysine 4 (H3K4)

methyltransferase

(HMT) activity of the

MLL complex.

[1][2][3]

Cell Growth Inhibition

(IC50)

Concentration of MM-

589 required to inhibit

the growth of 50% of

the cell population.

MV4-11 (MLL-AF4) 0.25 µM

Human acute

monocytic leukemia

cell line with an MLL-

AF4 fusion.

[1][3]

MOLM-13 (MLL-AF9) 0.21 µM

Human acute myeloid

leukemia cell line with

an MLL-AF9 fusion.

[1][3]

HL-60 (MLL-wildtype) 8.6 µM Human acute

promyelocytic

[1][3]
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leukemia cell line with

wild-type MLL, used

as a negative control.

Mechanism of Action: Targeting the WDR5-MLL
Interaction
The MLL protein is a histone methyltransferase that plays a crucial role in regulating gene

expression, particularly during development. In a subset of aggressive acute leukemias, the

MLL gene is translocated, leading to the formation of oncogenic fusion proteins that drive

leukemogenesis. The interaction between the MLL protein and WDR5 is essential for the

catalytic activity of the MLL complex. WDR5 acts as a scaffold, presenting the histone H3 tail

for methylation by MLL.

MM-589 functions by directly binding to WDR5 in the same pocket that recognizes the MLL

protein. This competitive inhibition disrupts the WDR5-MLL interaction, thereby preventing the

assembly of a functional MLL methyltransferase complex. The ultimate consequence is the

inhibition of H3K4 methylation at MLL target genes, leading to the downregulation of pro-

leukemogenic genes like HOXA9 and MEIS1, and subsequently, the induction of apoptosis and

inhibition of cell growth in MLL-rearranged leukemia cells.
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Figure 1: Signaling pathway of WDR5-MLL interaction and MM-589 inhibition.

Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for
WDR5 Binding
This assay quantitatively measures the binding affinity of MM-589 to WDR5 by assessing its

ability to displace a fluorescently labeled MLL peptide (tracer) from the WDR5 protein.
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Materials:

Recombinant human WDR5 protein

Fluorescein-labeled MLL peptide (e.g., FITC-MLL)

MM-589 Tfa

Assay Buffer: 25 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

Black, low-binding 384-well plates

Fluorescence polarization plate reader

Procedure:

Prepare a solution of WDR5 protein and FITC-MLL peptide in the assay buffer. The final

concentrations should be optimized, but a starting point is 2 nM WDR5 and 1 nM FITC-MLL.

Serially dilute MM-589 in DMSO and then further dilute in the assay buffer to the desired final

concentrations.

In a 384-well plate, add the WDR5/FITC-MLL mixture.

Add the diluted MM-589 or DMSO (as a control) to the wells.

Incubate the plate at room temperature for 1 hour, protected from light.

Measure the fluorescence polarization using a plate reader with appropriate excitation and

emission filters for fluorescein (e.g., 485 nm excitation, 528 nm emission).

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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Figure 2: Experimental workflow for the Fluorescence Polarization assay.

AlphaLISA-Based MLL H3K4 Histone Methyltransferase
(HMT) Assay
This assay measures the enzymatic activity of the MLL complex and the inhibitory effect of MM-

589. It is a bead-based, no-wash immunoassay that detects the methylation of a biotinylated

histone H3 peptide.

Materials:

Recombinant MLL core complex (MLL, WDR5, RbBP5, ASH2L)

Biotinylated histone H3 peptide substrate

S-adenosylmethionine (SAM) - methyl donor

Anti-methyl-histone H3 antibody-conjugated AlphaLISA acceptor beads

Streptavidin-coated donor beads

MM-589 Tfa

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20
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White, opaque 384-well plates

AlphaScreen-capable plate reader

Procedure:

Prepare solutions of the MLL complex, biotinylated H3 peptide, and SAM in the assay buffer.

Serially dilute MM-589 in DMSO and then in the assay buffer.

In a 384-well plate, add the MLL complex and the diluted MM-589 or DMSO control.

Initiate the enzymatic reaction by adding the biotinylated H3 peptide and SAM mixture.

Incubate the plate at room temperature for 1 hour.

Stop the reaction and detect the methylated product by adding a mixture of the anti-methyl-

H3 acceptor beads and streptavidin donor beads.

Incubate for an additional hour at room temperature in the dark.

Read the plate on an AlphaScreen reader (excitation at 680 nm, emission at 615 nm).

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Cell Growth Inhibition Assay
This assay determines the cytotoxic and cytostatic effects of MM-589 on leukemia cell lines.

Materials:

Human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and

antibiotics

MM-589 Tfa

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15092683?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15092683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

Sterile, clear-bottom 96-well plates

Plate reader capable of measuring luminescence or absorbance

Procedure:

Culture the leukemia cell lines according to standard protocols.

Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

Serially dilute MM-589 in the cell culture medium.

Add the diluted MM-589 or vehicle control (e.g., DMSO) to the wells.

Incubate the plates for 4 to 7 days at 37°C in a humidified incubator with 5% CO2.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time (typically 1-4 hours).

Measure the luminescence or absorbance using a plate reader.

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and

determine the IC50 value by fitting the data to a dose-response curve.

Conclusion
MM-589 Tfa is a powerful research tool for investigating the biological roles of the WDR5-MLL

interaction and serves as a promising lead compound for the development of targeted

therapies for MLL-rearranged leukemias. The data and protocols presented in this guide

provide a solid foundation for researchers and drug development professionals working in this

area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28603984/
https://pubmed.ncbi.nlm.nih.gov/28603984/
https://pubmed.ncbi.nlm.nih.gov/28603984/
https://www.osti.gov/biblio/1374628
https://www.osti.gov/biblio/1374628
https://www.osti.gov/biblio/1374628
https://www.medchemexpress.com/literature/mm-589-a-cell-permeable-inhibitor-of-wdr5-mll-protein-protein-interaction.html
https://www.benchchem.com/product/b15092683#mm-589-tfa-wdr5-mll-protein-protein-interaction
https://www.benchchem.com/product/b15092683#mm-589-tfa-wdr5-mll-protein-protein-interaction
https://www.benchchem.com/product/b15092683#mm-589-tfa-wdr5-mll-protein-protein-interaction
https://www.benchchem.com/product/b15092683#mm-589-tfa-wdr5-mll-protein-protein-interaction
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15092683?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15092683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

